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molecular formula C8H15ClN2O B8281458 2-chloro-N-((2-methylpyrrolidin-2-yl)methyl)acetamide

2-chloro-N-((2-methylpyrrolidin-2-yl)methyl)acetamide

Cat. No. B8281458
M. Wt: 190.67 g/mol
InChI Key: ATTZQTIDVFHUOG-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A solution of 2-chloro-N-((2-methylpyrrolidin-2-yl)methyl)acetamide (˜300 mg), K2CO3 (1.0 g, 7.2 mmol) and a catalytic amount of NaI in CH3CN was stirred at 80° C. for about 3 h. The reaction was monitored by LC-MS. After cooling to room temperature, the suspension was diluted with water (30 mL) and extracted with DCM (8×100 mL). Then the combined organic layers were concentrated to give 120 mg of the desired product, which was directly used for the next step without further purification. MS (ESI): 155 (MH+).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH2:6][C:7]1([CH3:12])[CH2:11][CH2:10][CH2:9][NH:8]1)=[O:4].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC#N.O>[CH3:12][C:7]12[CH2:11][CH2:10][CH2:9][N:8]1[CH2:2][C:3](=[O:4])[NH:5][CH2:6]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClCC(=O)NCC1(NCCC1)C
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (8×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Then the combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
CC12N(CC(NC1)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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